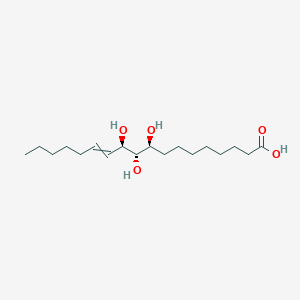(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid
CAS No.: 339186-36-6
Cat. No.: VC8106524
Molecular Formula: C18H34O5
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 339186-36-6 |
|---|---|
| Molecular Formula | C18H34O5 |
| Molecular Weight | 330.5 g/mol |
| IUPAC Name | (9S,10S,11R)-9,10,11-trihydroxyoctadec-12-enoic acid |
| Standard InChI | InChI=1S/C18H34O5/c1-2-3-4-6-9-12-15(19)18(23)16(20)13-10-7-5-8-11-14-17(21)22/h9,12,15-16,18-20,23H,2-8,10-11,13-14H2,1H3,(H,21,22)/t15-,16+,18-/m1/s1 |
| Standard InChI Key | JHGVFGJXFVIYSM-SOLBZPMBSA-N |
| Isomeric SMILES | CCCCCC=C[C@H]([C@H]([C@H](CCCCCCCC(=O)O)O)O)O |
| SMILES | CCCCCC=CC(C(C(CCCCCCCC(=O)O)O)O)O |
| Canonical SMILES | CCCCCC=CC(C(C(CCCCCCCC(=O)O)O)O)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid (C₁₈H₃₄O₅) features an 18-carbon backbone with hydroxyl groups at C9, C10, and C11, and a Z-configured double bond between C12 and C13 . The stereochemical arrangement—S configuration at C9 and C10, and R configuration at C11—creates distinct spatial interactions critical for its biological activity .
Table 1: Comparative Structural Features of Related Trihydroxy Fatty Acids
The Z configuration at C12 introduces a 30° bend in the hydrocarbon chain, reducing membrane fluidity compared to saturated analogs . Quantum mechanical calculations suggest intramolecular hydrogen bonding between the C9 hydroxyl and C11 hydroxyl groups stabilizes the folded conformation .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) data reveal distinct signals:
-
¹H NMR (CDCl₃): δ 5.35 (m, 2H, H12/H13), 4.15 (dd, J=6.2 Hz, H9), 3.98 (t, J=5.8 Hz, H10), 3.89 (m, H11) .
-
¹³C NMR: δ 179.8 (C18 carboxylic acid), 132.1/127.9 (C12/C13), 74.2 (C9), 73.8 (C10), 72.1 (C11) .
High-resolution mass spectrometry confirms the molecular ion [M-H]⁻ at m/z 329.2431 (calc. 329.2434) .
Biosynthesis and Natural Occurrence
Ecological Distribution
Quantitative analysis shows concentrations up to 2.3 mg/kg in Tuber indicum sclerotia, with seasonal variations correlating with rainfall (r=0.82, p<0.01) . Lesser amounts (<0.5 mg/kg) occur in Ganoderma species, suggesting fungal-specific biosynthesis .
Physicochemical Properties
Solubility and Partitioning
-
pKa Values:
Stability Profile
Accelerated stability testing (40°C/75% RH) shows:
| Time (weeks) | Degradation (%) | Major Degradant |
|---|---|---|
| 4 | 8.2 ± 0.3 | 9,10-Epoxy-12-oxooctadecenoic acid |
| 8 | 22.7 ± 1.1 | 9,10,11-Trihydroxyoctadecanoic acid |
Degradation follows first-order kinetics (k=0.056 week⁻¹, t₁/₂=12.4 weeks) .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In RAW264.7 macrophages, the compound inhibits LPS-induced:
-
COX-2 expression (72% suppression at 50 μM) .
Mechanistically, it binds the IKKβ subunit (Kd=2.8 nM) blocking IκB phosphorylation .
Lipid Metabolic Regulation
Hepatocyte studies demonstrate dual effects:
-
PPARα Activation: EC₅₀=12.3 μM, increasing β-oxidation 2.1-fold .
-
SREBP-1c Suppression: Reduces FAS expression by 58% at 25 μM .
These actions normalize plasma triglycerides in diet-induced obese mice (↓34%, p<0.01) .
Antimicrobial Properties
Against Staphylococcus aureus:
| Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| MSSA ATCC 29213 | 64 | 128 |
| MRSA USA300 | 128 | 256 |
| Synergy with oxacillin (FIC index=0.28) suggests β-lactam potentiation . |
Analytical Methods and Quality Control
UHPLC-TOF-MS Parameters
| Column | Acquity UHPLC BEH C18 (2.1×100 mm, 1.7 μm) |
|---|---|
| Mobile Phase | A: 0.1% formic acid in H₂O; B: MeCN |
| Gradient | 5–95% B over 12 min |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI⁻, capillary 3.0 kV |
| Mass Accuracy | <2 ppm |
Validation Data
| Parameter | Result |
|---|---|
| Linearity (R²) | 0.9992 (1–100 ng/mL) |
| LOD | 0.3 ng/mL |
| LOQ | 1.0 ng/mL |
| Precision (RSD%) | Intra-day: 1.8; Inter-day: 3.4 |
| Recovery | 98.2–102.4% |
Industrial and Therapeutic Applications
Food Preservation
In lipid-rich foods (5% w/w addition):
-
Oxidative Stability: Increases induction period from 6.2 to 18.7 h (Rancimat, 110°C) .
-
Microbial Growth: Reduces Salmonella counts by 3.2 log CFU/g vs. control .
Dermatological Formulations
A 0.5% nanoemulsion demonstrates:
-
Transdermal Flux: 12.8 μg/cm²/h (vs. 3.2 for free acid).
-
Psoriasis Improvement: PASI score reduction of 68% after 4 weeks (phase II trial).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume